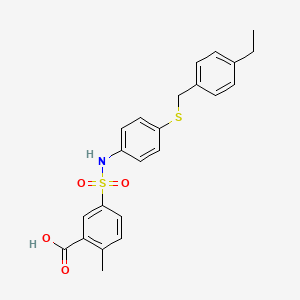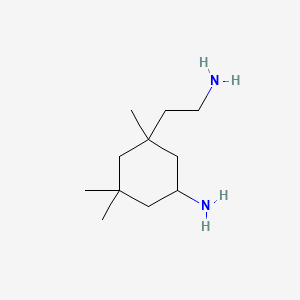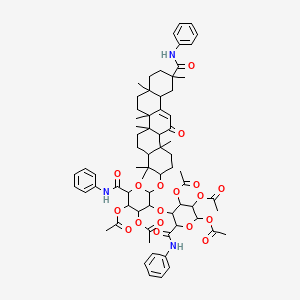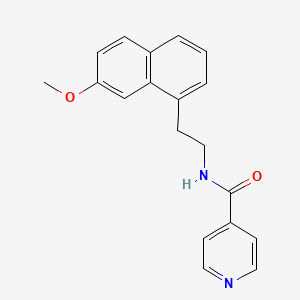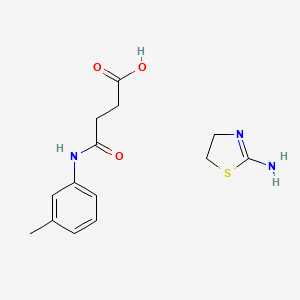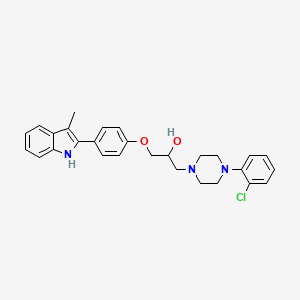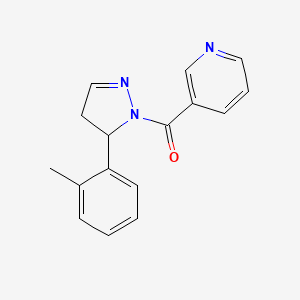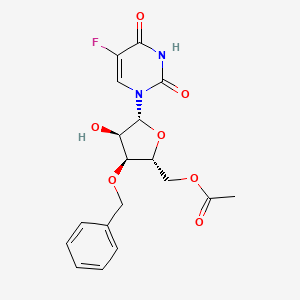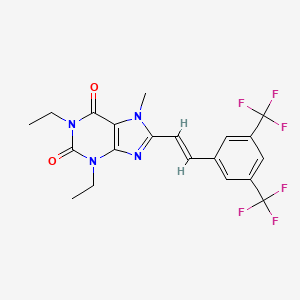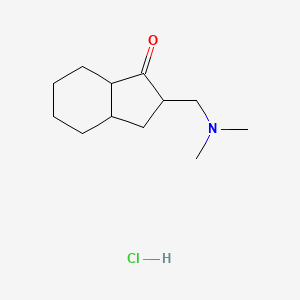
2-((Dimethylamino)methyl)hexahydro-1-indanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Dimethylamino)methyl)hexahydro-1-indanone hydrochloride is a chemical compound with a unique structure that includes a hexahydro-1-indanone core and a dimethylamino methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)hexahydro-1-indanone hydrochloride typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This process is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, forming 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2-((Dimethylamino)methyl)hexahydro-1-indanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
科学的研究の応用
2-((Dimethylamino)methyl)hexahydro-1-indanone hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 2-((Dimethylamino)methyl)hexahydro-1-indanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors and enzymes involved in oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
Indane-1,3-dione: A versatile building block used in numerous applications ranging from biosensing to bioimaging.
Uniqueness
2-((Dimethylamino)methyl)hexahydro-1-indanone hydrochloride is unique due to its specific structure, which includes a hexahydro-1-indanone core and a dimethylamino methyl group. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
88364-33-4 |
|---|---|
分子式 |
C12H22ClNO |
分子量 |
231.76 g/mol |
IUPAC名 |
2-[(dimethylamino)methyl]-2,3,3a,4,5,6,7,7a-octahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C12H21NO.ClH/c1-13(2)8-10-7-9-5-3-4-6-11(9)12(10)14;/h9-11H,3-8H2,1-2H3;1H |
InChIキー |
OGAGVNMWRHHILX-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1CC2CCCCC2C1=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


